(4-((2,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
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Description
Scientific Research Applications
Spectroscopic Properties and Quantum Chemistry
A study by Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, focusing on their behavior in solvents of varying polarity and hydrogen-bonding abilities. The research provided insights into the compounds' excited-states, charge transfer separation, and the impact of substitutions on their molecular orbital energies, highlighting the role of intramolecular hydrogen bonds and σ-π hyper-conjugation in stabilizing their structures (Al-Ansari, 2016).
Structure-Activity Relationship in Adrenoceptor Antagonists
Höglund et al. (2006) synthesized a series of 4-aminoquinolines to evaluate their antagonist potencies against human alpha(2)-adrenoceptor subtypes, revealing significant insights into their structure-activity relationship. The study identified critical structural features required for antagonist potency and subtype selectivity, providing a foundation for developing selective alpha(2C)-adrenoceptor antagonists (Höglund et al., 2006).
Quinoline Synthesis and Photocyclisation
Research by Austin et al. (2007) on the synthesis of annulated quinolines via photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes expanded the scope of quinoline derivatives. The study elucidated the regiochemistry of these reactions, contributing to the development of new synthetic pathways for quinoline and its derivatives (Austin et al., 2007).
properties
IUPAC Name |
[4-(2,4-dimethylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-15-7-8-19(16(2)13-15)24-21-17-5-3-4-6-20(17)23-14-18(21)22(26)25-9-11-27-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQLHGGUOXFHND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone |
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